molecular formula C12H13FN2O2 B2644259 N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide CAS No. 2007908-57-6

N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2644259
CAS No.: 2007908-57-6
M. Wt: 236.246
InChI Key: RSRBCLNRYRLEKS-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides. This compound is characterized by the presence of a 4-fluorobenzyl group attached to a pyrrolidine ring, which is further substituted with an oxo group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 2-oxopyrrolidine-3-carboxylic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-Fluorobenzyl)-N’-methylpropane-1,3-diamine: This compound has a similar fluorobenzyl group but differs in the structure of the amine moiety.

    4-Fluorobenzylamine: This simpler compound contains only the fluorobenzyl group attached to an amine, lacking the pyrrolidine and carboxamide functionalities.

    ADB-FUBINACA: A synthetic cannabinoid with a fluorobenzyl group, used for its potent agonistic effects on cannabinoid receptors.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c13-9-3-1-8(2-4-9)7-15-12(17)10-5-6-14-11(10)16/h1-4,10H,5-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRBCLNRYRLEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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